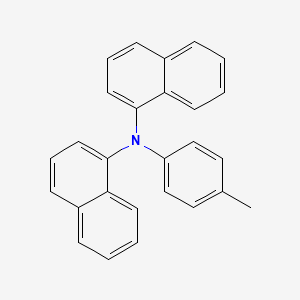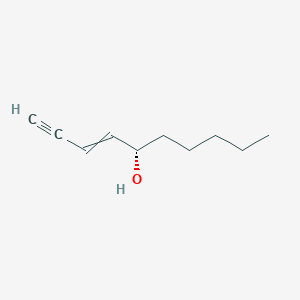![molecular formula C16H19N5OS B12571162 Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571162.png)
Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- involves multiple steps, starting from the preparation of the indole nucleus. The synthetic route typically includes the following steps:
Formation of the Indole Nucleus: The indole nucleus is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Triazino Group: The triazino group is introduced through a reaction with suitable reagents under controlled conditions.
Thioether Formation: The thioether linkage is formed by reacting the intermediate compound with a thiol reagent.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction.
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nucleus, using electrophilic or nucleophilic reagents.
Hydrolysis: Hydrolysis of the acetamide group can be achieved under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure .
Aplicaciones Científicas De Investigación
Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mecanismo De Acción
The mechanism of action of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with viral proteins, inhibiting viral replication and exhibiting antiviral properties .
Comparación Con Compuestos Similares
Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole nucleus and exhibit similar biological activities.
Triazino Compounds: Compounds containing the triazino group, such as triazinoindole derivatives, have similar structural features and biological activities.
Thioether Compounds: Compounds with thioether linkages, such as thioether-containing drugs, exhibit similar chemical reactivity and biological properties.
Propiedades
Fórmula molecular |
C16H19N5OS |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propylacetamide |
InChI |
InChI=1S/C16H19N5OS/c1-4-7-17-13(22)9-23-16-18-15-14(19-20-16)11-8-10(2)5-6-12(11)21(15)3/h5-6,8H,4,7,9H2,1-3H3,(H,17,22) |
Clave InChI |
KFKIVNFWGUQEME-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)C)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



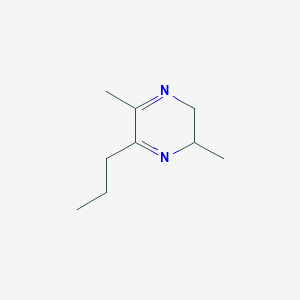
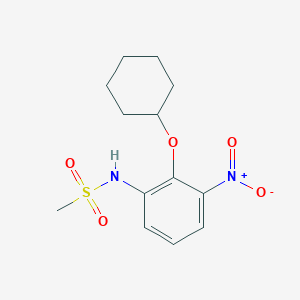
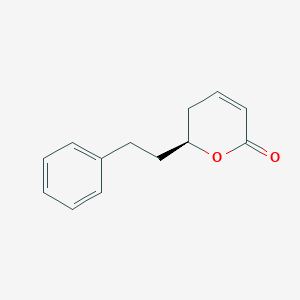
![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B12571118.png)

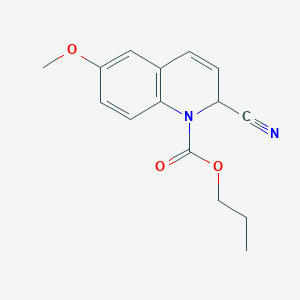
![Acetic acid, 2-[[2'-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1'-biphenyl]-3-yl]oxy]-](/img/structure/B12571126.png)
![1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B12571130.png)
![5-(2-Chlorophenyl)-3-{[(methanesulfinyl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B12571133.png)
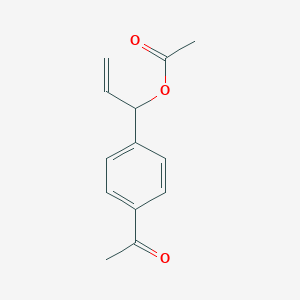
![Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12571147.png)
